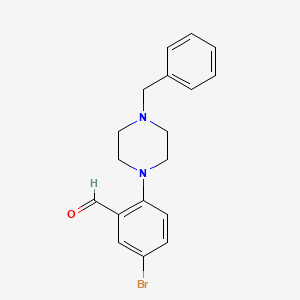

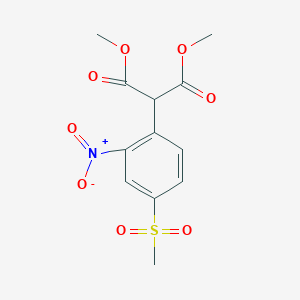

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

Übersicht

Beschreibung

The compound “2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

In a study, a series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing different N-(piperazin-1-yl)alkyl side chains were designed, synthesized, and evaluated for their in vitro anticancer activities . Another study synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The binding energies obtained in Argus Lab for a similar compound were -10.6447, -10.5517 kJ/mol and the chemscore values were 4.63, 0.16 .

Chemical Reactions Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-Benzylpiperazin-1-yl)pyrazine, include a molecular weight of 254.33 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 443.5±35.0 °C at 760 mmHg, and a flash point of 222.0±25.9 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those derived from aromatic aldehydes similar to 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde, demonstrate significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and exhibit good to very good yields in synthesis, highlighting their potential in pharmaceutical applications (Laroum et al., 2019).

DNA Binding and Fluorescent Staining : Compounds like Hoechst 33258, a synthetic dye with structural similarities to N-methylpiperazine derivatives, bind strongly to the minor groove of double-stranded DNA, indicating the potential of related compounds in biochemical assays and cellular biology studies (Issar & Kakkar, 2013).

Chemical Synthesis and Environmental Applications

Synthesis of Organic Intermediates : The synthesis of 2-Fluoro-4-bromobiphenyl showcases the importance of halogenated compounds as key intermediates in manufacturing pharmaceuticals, demonstrating the relevance of research into compounds like this compound in the development of synthetic methodologies (Qiu et al., 2009).

Treatment of Organic Pollutants : The study on redox mediators and their role in degrading recalcitrant compounds in wastewater highlights the potential environmental applications of benzylpiperazine derivatives in pollution mitigation (Husain & Husain, 2007).

Drug Development and Pharmacological Properties

- Development of Antipsychotic Drugs : Research into compounds like JL13, which contains a piperazine moiety, suggests the potential of benzylpiperazine derivatives in developing new atypical antipsychotic medications, emphasizing the significance of structural modifications for therapeutic purposes (Bruhwyler et al., 1997).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzylpiperazine derivatives, have been known to interact with various receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

Based on the structure, it can be hypothesized that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking . Further experimental studies are required to confirm this hypothesis.

Biochemical Pathways

Similar compounds have been associated with various neurological and psychiatric conditions, suggesting a potential impact on neurotransmitter-related pathways .

Pharmacokinetics

Similar compounds have shown a range of pharmacokinetic behaviors, including hepatic metabolism and renal excretion . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the known effects of structurally similar compounds, it can be hypothesized that this compound may have potential effects on cellular signaling pathways, possibly leading to changes in cellular function .

Zukünftige Richtungen

The development of additional potential antidepressant molecules has become a major research hotspot in the field of pharmaceutical research . The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

Biochemische Analyse

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis, respectively . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, it has been reported to alter the expression levels of certain genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activities, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for potential therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated and demethylated metabolites. The interaction of this compound with cofactors such as NADPH and FAD is essential for its metabolic conversion. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration. Once inside the cells, this compound can bind to specific proteins, affecting its localization and accumulation in different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism.

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIDJONZOWMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649852 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-03-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)